2-Amino-4-chloro-6-phenylpyrimidine

Process Chemistry Synthetic Route Scouting PAP Intermediate Synthesis

When synthesizing focused kinase inhibitor libraries, regioisomeric mixtures from dichloro analogs waste purification time and compromise SAR. 2-Amino-4-chloro-6-phenylpyrimidine (CAS 36314-97-3) resolves this with a single C4-Cl electrophilic site for clean, high-yielding SNAr amination. • Exclusive C4-Cl site eliminates regioisomer byproducts in amination. • Validated as key intermediate in patented MTH1 inhibitor synthesis. • Scalable Suzuki coupling route (~64% yield) supports process chemistry development.

Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
CAS No. 36314-97-3
Cat. No. B1267624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-6-phenylpyrimidine
CAS36314-97-3
Molecular FormulaC10H8ClN3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C10H8ClN3/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
InChIKeyFIPBRZXDWSODDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chloro-6-phenylpyrimidine: Kinase Discovery Scaffold


2-Amino-4-chloro-6-phenylpyrimidine (CAS 36314-97-3) is a heterocyclic building block featuring a 2-aminopyrimidine core substituted with chlorine at position 4 and a phenyl ring at position 6 [1]. This specific substitution pattern places it within the critical phenylaminopyrimidine (PAP) class, a privileged scaffold for ATP-competitive kinase inhibition [2]. The compound's primary role is as a versatile synthetic intermediate, where the reactive C4-Cl bond enables selective nucleophilic aromatic substitution (SNAr) to generate diverse compound libraries for drug discovery [3].

Scaffold Class
Privileged phenylaminopyrimidine (PAP) core for ATP-competitive kinase inhibitor research
Reactive Handle
Selective C4-Cl site for regioselective SNAr library synthesis
Synthetic Role
Versatile intermediate to generate diverse bioactive analogs via C-N bond formation

Generic Chloro-phenylpyrimidine Substitution Risks


The specific placement of the chlorine atom at the 4-position of 2-Amino-4-chloro-6-phenylpyrimidine is critical for regioselective amination to produce bioactive PAPs, as demonstrated in its use to synthesize patented MTH1 inhibitors [1]. Substituting this with an isomer like 2-Amino-4-chloro-5-phenylpyrimidine would fundamentally alter the pharmacophore geometry [2]. Similarly, selecting a cheaper but less functionalized analog like 2-Amino-4-chloro-6-methylpyrimidine introduces a drastic change in lipophilicity (ΔLogP > 1.5), which is directly correlated with membrane permeability and target binding, jeopardizing structure-activity relationship (SAR) translation [3]. Even the closely related 2,4-Dichloro-6-phenylpyrimidine, while seemingly a more reactive alternative, introduces a second electrophilic site that leads to complex mixtures in amination reactions, reducing yield and purity of the desired 4-amino-2-chloro product [4].

5-Phenyl isomer alters pharmacophore geometry
Regioisomeric shift of the phenyl group (2-amino-4-chloro-5-phenylpyrimidine) fundamentally changes the substitution pattern recognized by kinase ATP pockets.
Methyl analog introduces large lipophilicity shift
6-Methyl replacement (ΔLogP >1.5) drastically reduces membrane permeability and target binding compared to the phenyl scaffold.
Dichloro analog creates regioisomer mixtures
2,4-Dichloro-6-phenylpyrimidine adds a second reactive chlorine at C2, leading to complex product mixtures during amination and increased purification burden.

Quantitative Sourcing Guide


Synthetic Efficiency: Suzuki Coupling vs. Direct Chlorination

For large-scale procurement, the synthetic route's efficiency is paramount. 2-Amino-4-chloro-6-phenylpyrimidine can be synthesized via a Suzuki coupling of 2-amino-4,6-dichloropyrimidine with phenylboronic acid with a reported yield of approximately 64% . This represents a significant 21% absolute yield improvement over the classical chlorination route using 2-amino-6-phenyl-4(3H)-pyrimidinone and POCl3, which is reported to proceed with a yield of approximately 43% .

Synthetic efficiency
Reported
64% yield
Suzuki coupling route
Supports scalable procurement evaluation
+21% absolute yield reported vs. classical chlorination (43%)
Process Chemistry Synthetic Route Scouting PAP Intermediate Synthesis

Mono- vs. Dichloro-pyrimidine Selectivity

A key advantage over the structurally similar 2,4-Dichloro-6-phenylpyrimidine is the defined, singular electrophilic site at C4. In the dichloro analog, both C2 and C4 chlorines are susceptible to nucleophilic attack, which can lead to mixtures of 2-amino and 4-amino products in amination reactions, a challenge documented in the synthesis of pyrimidinediamines [1]. The target compound's C2-amino group acts as a protecting group, directing substitution exclusively to C4, ensuring a single, predictable product. This is a direct advantage over the dichloro analog where a patent describes using it as a building block but requiring multiple synthetic steps to achieve selectivity [2].

Reactive site selectivity
Class-level
Single C4-Cl site
vs. two labile chlorines (C2, C4) in dichloro analog
Avoids regioisomer purification
Inherent regiochemical control supports library throughput
Regioselective Synthesis Nucleophilic Substitution Parallel Library Chemistry

Lipophilicity: Phenyl vs. Methyl Analog

Lipophilicity, measured by LogP, is a key parameter in drug design. The target compound's 6-phenyl group provides a computed XLogP3-AA of approximately 2.5 [1]. This value is substantially higher than that of the 2-Amino-4-chloro-6-methylpyrimidine analog, which has a computed XLogP3-AA of ~0.9 [2]. This difference of over 1.5 log units translates to an approximately 30-fold increase in partition coefficient, significantly enhancing the ability to engage lipophilic enzyme pockets and improve membrane permeability.

Lipophilicity
Reported
XLogP ~2.5
Phenyl substitution
May support membrane permeability
>1.5 log units higher than 6-methyl analog; relevant for intracellular kinase target engagement
Medicinal Chemistry Drug Design ADME Properties

Proven Utility: MTH1 Inhibitor Intermediate

This specific compound has been demonstrated in patent literature as the direct precursor to compound II, a novel MTH1 inhibitor for cancer treatment [1]. The synthesis involves a single-step amination of 4-chloro-6-phenylpyrimidin-2-amine with cyclohexanamine, and the resulting molecule was part of a series evaluated for MTH1 inhibitory activity [1]. This contrasts with many general building blocks that lack a direct, high-value patent trail linking them to a specific, novel target.

Reported application
Reported
Direct precursor to patented MTH1 inhibitor (Compound II)
Validated starting point for SAR exploration
Single-step amination documented; patent WO2014/013028
Precision Oncology DNA Damage Repair MTH1 Inhibition

Validated Applications in Drug Discovery


Kinase-Targeted Library Synthesis

The compound is an ideal core scaffold for generating focused libraries of phenylaminopyrimidines (PAPs), a well-established class of ATP-competitive kinase inhibitors . The singular C4-Cl site enables efficient, single-step parallel synthesis of diverse analogs through SNAr reactions with various amines, as demonstrated in the creation of a novel MTH1 inhibitor [1]. This allows medicinal chemists to rapidly explore SAR around the solvent-exposed region of the kinase ATP-binding pocket without the complication of regioisomeric product mixtures.

DDR Inhibitor Synthesis

The compound's demonstrated use as a key intermediate in a MTH1 inhibitor patent validates it as a preferred starting material for programs aimed at DDR targets like MTH1, PARP, or DNA-PK. Its specific substitution pattern allows for the introduction of a diverse range of amines at the 4-position, a critical modification for modulating potency, selectivity, and physicochemical properties against these clinically relevant targets.

Scalable API Process Development

The availability of a high-yielding Suzuki coupling synthesis route (approx. 64%) for this compound makes it a compelling choice for process chemists developing scalable routes for active pharmaceutical ingredients (APIs). Procuring the intermediate specifically from suppliers utilizing this route can lead to a significant improvement in overall process yield and a reduction in the cost of goods for the final drug substance, compared to relying on the lower-yielding classical chlorination method.

Chemical Biology Tool Development

For chemical biology studies, the target compound can be elaborated into bifunctional tools. The phenyl ring provides a site for further functionalization (e.g., for a linker attachment in PROTACs), while the chlorine serves as the diversification point for the kinase-binding element . This allows for the construction of heterobifunctional degraders based on a scaffold with proven kinase target engagement potential.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Selective C4-Cl SNAr reactivity
Regioselectivity and reaction yield optimization
DDR inhibitor research (e.g., MTH1)
Validated MTH1 inhibitor intermediate
Patent-derived SAR and target engagement
Scalable synthetic route evaluation
High-yielding Suzuki coupling protocol
Cost-effective scale-up and process robustness
Chemical biology tool development
Bifunctional linker compatibility
PROTAC linker attachment and kinase binding retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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